molecular formula C12H16O4S B151550 (3-Methyloxetan-3-yl)methyl 4-methylbenzenesulfonate CAS No. 99314-44-0

(3-Methyloxetan-3-yl)methyl 4-methylbenzenesulfonate

Cat. No. B151550
CAS RN: 99314-44-0
M. Wt: 256.32 g/mol
InChI Key: PZOQQSOZRVZCMC-UHFFFAOYSA-N
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Patent
US06642334B2

Procedure details

4-Toluenesulfonyl chloride (20 g, 105 mmol) was dissolved in a mixture of dichloromethane (DCM) (50 ml) and pyridine (50 ml) and cooled in an ice bath. 3-(hydroxymethyl)-3-methyloxetane (100 mmol, 9.9 mL) was added dropwise. The temperature was increased to 20° C. overnight. The solution was diluted with DCM (100 mL) and extracted with water. The organic phase was dried over magnesium sulfate and filtered. The volatile solvents were removed by evaporation. The remaining material was concentrated several times with toluene to remove the residual pyridine and then with chloroform to remove the residual toluene. Yield: 22 g of a white crystalline solid (92%). TLC: Rf(petroleum ether/ethyl acetate, 1:1) 0.56.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
9.9 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([CH3:11])[CH:6]=[CH:5][C:4]([S:7](Cl)(=[O:9])=[O:8])=[CH:3][CH:2]=1.[OH:12][CH2:13][C:14]1([CH3:18])[CH2:17][O:16][CH2:15]1>ClCCl.N1C=CC=CC=1>[C:1]1([CH3:11])[CH:6]=[CH:5][C:4]([S:7]([O:12][CH2:13][C:14]2([CH3:18])[CH2:17][O:16][CH2:15]2)(=[O:9])=[O:8])=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)Cl)C
Name
Quantity
50 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
50 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
9.9 mL
Type
reactant
Smiles
OCC1(COC1)C
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice bath
EXTRACTION
Type
EXTRACTION
Details
extracted with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The volatile solvents were removed by evaporation
CONCENTRATION
Type
CONCENTRATION
Details
The remaining material was concentrated several times with toluene
CUSTOM
Type
CUSTOM
Details
to remove the residual pyridine
CUSTOM
Type
CUSTOM
Details
with chloroform to remove the residual toluene

Outcomes

Product
Name
Type
Smiles
C1(=CC=C(C=C1)S(=O)(=O)OCC1(COC1)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.